1-((1-乙基吡咯烷-2-基)甲基)-1H-1,2,3-三唑-4-羧酸

描述

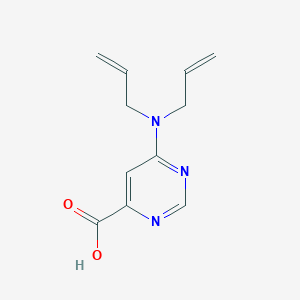

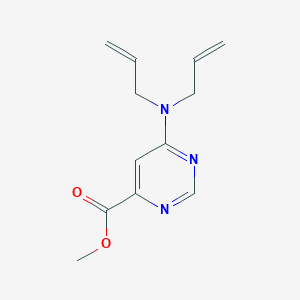

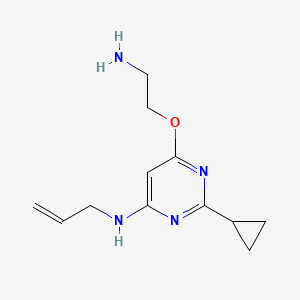

The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with an ethyl group and a methyl group attached to a 1,2,3-triazole ring, another five-membered ring containing two nitrogen atoms . The triazole ring is further substituted with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrolidine and triazole rings introduce a level of rigidity into the molecule, while the ethyl, methyl, and carboxylic acid groups could participate in various interactions depending on the environment .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the triazole ring could participate in reactions involving the nitrogen atoms or the adjacent carbon atom . The carboxylic acid group could undergo typical acid-base reactions, as well as reactions specific to carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar ethyl and methyl groups could enhance its solubility in nonpolar solvents .科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle, is frequently utilized in drug discovery due to its favorable pharmacokinetic properties and ability to improve the stereochemical richness of molecules . The triazole ring, often used in click chemistry, is valued for its stability and bioisosteric characteristics. The combination of these two rings in the compound can lead to the development of novel biologically active compounds with potential therapeutic applications.

Biological Activity: Target Selectivity

Compounds featuring the pyrrolidine ring have been reported to exhibit selectivity towards various biological targets . The presence of the triazole ring can further enhance this selectivity, potentially leading to the discovery of new ligands for receptors or enzymes involved in disease pathology.

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of pharmacophore space . This can be particularly useful in the development of new drugs where the 3D structure of the molecule is crucial for binding to the biological target.

Stereochemistry and Enantioselectivity

The stereogenicity of the pyrrolidine ring means that different stereoisomers can be synthesized, which may interact differently with enantioselective proteins . This property is essential for the design of drugs with specific desired effects and minimal side effects.

Structural Diversity in Drug Candidates

The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, which is beneficial for the interaction with biological targets . The triazole ring can serve as a scaffold for further functionalization, offering a pathway to a diverse array of drug candidates.

ADME/Tox Optimization

The introduction of heteroatomic fragments like pyrrolidine and triazole into drug molecules is a strategic choice to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .

Peptide Synthesis

Pyrrolidine derivatives are known to be used in solution-phase peptide synthesis . The compound could potentially serve as a precursor or intermediate in the synthesis of peptide-based drugs.

Catalysis in Organic Synthesis

The pyrrolidine ring is also involved in catalytic processes, particularly in asymmetric synthesis . The compound could be explored for its potential use in catalytic systems to produce chiral molecules.

安全和危害

未来方向

The compound “1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” could potentially be of interest in various areas of research, given the biological activity associated with pyrrolidine and triazole rings . Future studies could explore its synthesis, properties, and potential applications in more detail .

作用机制

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives can interact with their targets in various ways, such as by binding to the active site or allosteric sites, leading to changes in the target’s function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been reported to be involved in various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, can have diverse ADME properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .

属性

IUPAC Name |

1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)

![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)